![molecular formula C16H16ClNO B2813956 4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol CAS No. 1042556-40-0](/img/structure/B2813956.png)

4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

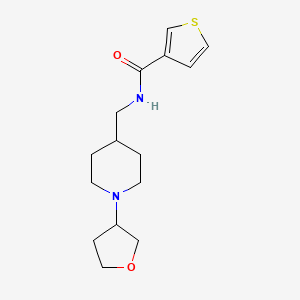

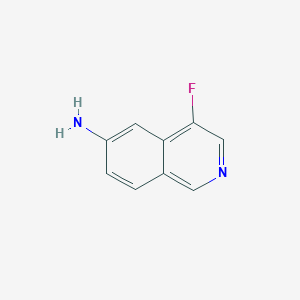

“4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol” is a biochemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to an indane structure with a chlorine atom . The indane structure is a bicyclic compound, consisting of a benzene ring fused with a cyclopentane ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indane derivatives have been known to undergo various chemical reactions. For example, they can react with sodium ions to yield a salt, a process that can be reversed by adding an aqueous solution of hydrochloric acid .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Novel compounds and their metal complexes, including 4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol derivatives, have been synthesized and characterized through various spectroscopic techniques (FT-IR, 1H-NMR, UV-Vis, Mass spectrometry, TGA, and SEM). These studies provide insights into the molecular properties suitable for metal ion coordination, revealing the energies of HOMO and LUMO frontier orbitals and their electron density contour maps. The pH-metric technique offers an understanding of dissociable protons and protonation sites, establishing the formation of corresponding metal complexes in solution (Palreddy et al., 2015).

Biological Activity and Molecular Interaction

The biological activity of compounds and their metal complexes has been investigated, showing promising antibacterial properties. This includes the study of Schiff base ligands and their interactions with DNA, exploring their potential as antimicrobial and anticancer agents. These interactions are crucial for the development of new therapeutic drugs with enhanced efficacy and specificity (Yıldırım et al., 2018; Rafique et al., 2022).

Anion Sensing and Optical Properties

Compounds have been developed for anion sensing, exhibiting colorimetric and fluorescence responses to specific anions. This includes the design of reversible paper strips for detecting ions like Al3+, F-, and AcO-, leveraging the unique optical properties of these compounds for environmental and diagnostic applications (Bhattacharyya et al., 2017).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical calculations have been utilized to investigate the interaction mechanisms and inhibition potentials of these compounds against various biological targets. These studies provide a deeper understanding of the structural and electronic factors that contribute to the biological and chemical activities of the compounds, facilitating the design of more effective drugs and materials (Viji et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c17-13-6-8-16(19)12(9-13)10-18-15-7-5-11-3-1-2-4-14(11)15/h1-4,6,8-9,15,18-19H,5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKFJKXITKLTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NCC3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2813876.png)

![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)

![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813889.png)

![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)

![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813894.png)